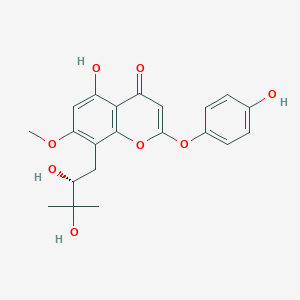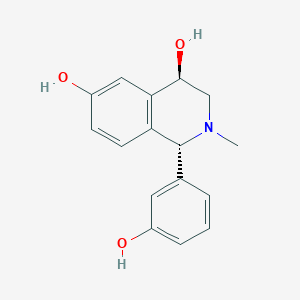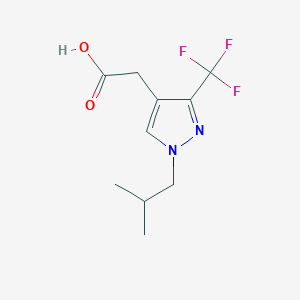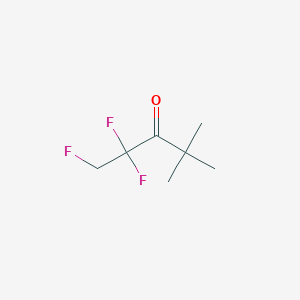
1,2,2-Trifluoro-4,4-dimethylpentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2-Trifluoro-4,4-dimethylpentan-3-one is an organic compound with the molecular formula C7H11F3O It is a fluorinated ketone, characterized by the presence of three fluorine atoms and two methyl groups attached to a pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trifluoro-4,4-dimethylpentan-3-one typically involves the introduction of fluorine atoms into a suitable precursor. One common method is the fluorination of 4,4-dimethylpentan-3-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and improved safety. The use of fluorine gas or other fluorinating agents in a continuous flow reactor can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2-Trifluoro-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms.
Major Products Formed
Oxidation: Formation of trifluoromethyl carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols.
Substitution: Formation of trifluoromethyl-substituted amines or thiols.
Applications De Recherche Scientifique
1,2,2-Trifluoro-4,4-dimethylpentan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,2-Trifluoro-4,4-dimethylpentan-3-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to modulation of enzyme activity, receptor binding, or other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-3-pentanone: A non-fluorinated analog with similar structural features but different chemical properties.
1,1,1-Trifluoro-2,4-pentanedione: Another fluorinated ketone with distinct reactivity and applications.
Uniqueness
1,2,2-Trifluoro-4,4-dimethylpentan-3-one is unique due to the specific arrangement of fluorine atoms and methyl groups, which impart distinct chemical and physical properties. Its high electronegativity and steric effects make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
313271-62-4 |
|---|---|
Formule moléculaire |
C7H11F3O |
Poids moléculaire |
168.16 g/mol |
Nom IUPAC |
1,2,2-trifluoro-4,4-dimethylpentan-3-one |
InChI |
InChI=1S/C7H11F3O/c1-6(2,3)5(11)7(9,10)4-8/h4H2,1-3H3 |
Clé InChI |
JYXNHCYESNZCHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C(CF)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


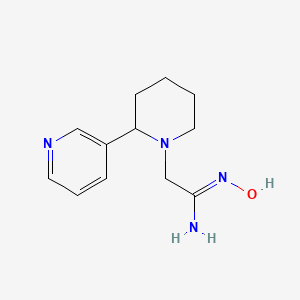
![[8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid](/img/structure/B13425869.png)
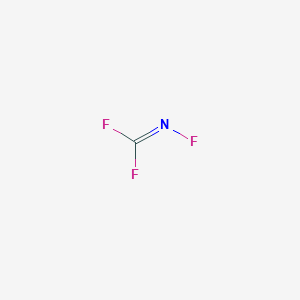

![(Z)-N'-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide](/img/structure/B13425886.png)
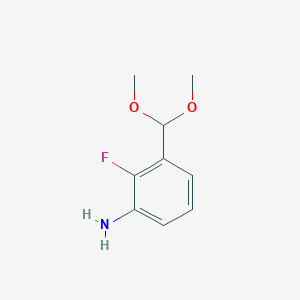
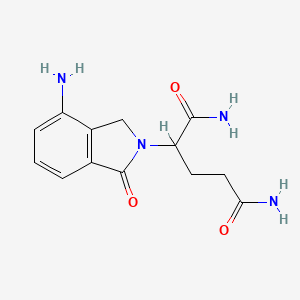
![(2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)](/img/structure/B13425906.png)
